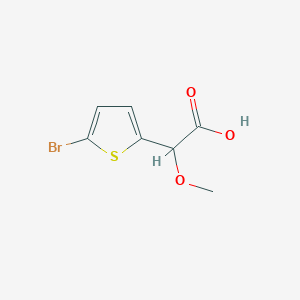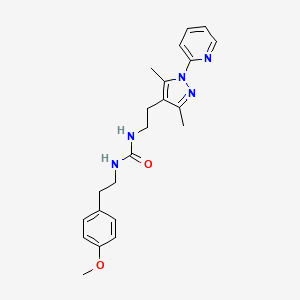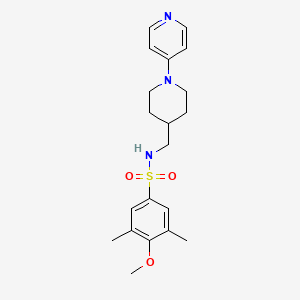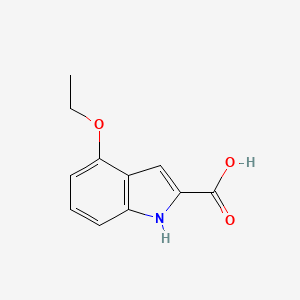
2-(5-Bromothiophen-2-yl)-2-methoxyacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(5-Bromothiophen-2-yl)-2-methoxyacetic acid" is not directly mentioned in the provided papers. However, the papers do discuss various brominated and methoxy compounds, which can provide insights into the chemical behavior and properties of similar compounds. For instance, the use of brominated reagents for protein studies and the synthesis of fluorescent labeling reagents for carboxylic acids are topics covered in the papers .
Synthesis Analysis
The synthesis of brominated and methoxy compounds is a topic of interest in the field of organic chemistry due to their potential applications. For example, 2-methoxy-5-nitrobenzyl bromide was prepared to provide an environmentally sensitive reagent that would not be affected by the pH of the solution . Similarly, 3-Bromoacetyl-7-methoxycoumarin was synthesized as a highly reactive fluorescent derivatization reagent for use in high-performance liquid chromatographic analysis . These studies suggest that the synthesis of "this compound" would likely involve careful selection of reagents and conditions to introduce the bromo and methoxy groups at the desired positions on the thiophene ring.
Molecular Structure Analysis
The molecular structure of brominated and methoxy compounds plays a crucial role in their reactivity and applications. The papers provided do not directly analyze the molecular structure of "this compound," but they do discuss the structural aspects of similar compounds. For example, the kinetics of bromination of 2-methoxycarbonyl derivatives of thiophen, furan, and pyrrole were studied, indicating the influence of molecular structure on the reactivity of these compounds .
Chemical Reactions Analysis
The chemical reactivity of brominated and methoxy compounds is highlighted in the provided papers. The bromination kinetics of 2-methoxycarbonyl derivatives of thiophen and other heterocycles in acetic acid solution were studied, showing that the relative rates for bromination at the α-position are significantly different among these compounds . This suggests that "this compound" would also exhibit specific reactivity patterns based on its molecular structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated and methoxy compounds are determined by their functional groups and molecular structure. While the papers do not discuss the properties of "this compound" specifically, they do provide insights into the properties of related compounds. For instance, 2-bromoacetyl-6-methoxynaphthalene reacts with carboxylic acids to give fluorescent esters, which can be separated by reversed-phase HPLC . This indicates that the bromo and methoxy groups can impart specific properties, such as fluorescence, which can be utilized in analytical applications.
Aplicaciones Científicas De Investigación
Synthesis and Protecting Groups
In synthetic chemistry, protecting groups play a crucial role in the selective functionalization of molecules. For example, Kurosu et al. (2007) discuss an acid- and base-stable protecting group for carboxylic acids, showcasing the strategic use of esters for chemical synthesis under challenging conditions (Kurosu, Biswas, Narayanasamy, & Crick, 2007). Although not directly related to "2-(5-Bromothiophen-2-yl)-2-methoxyacetic acid," the principles of protecting group strategies highlighted in this study are fundamental to complex organic synthesis, potentially including the manipulation of thiophene-containing structures.
Bioconjugation Techniques
The field of bioconjugate chemistry utilizes reactive intermediates for coupling biomolecules with other entities, such as peptides, proteins, or synthetic polymers. Frisch, Boeckler, & Schuber (1996) describe the synthesis of thiol-reactive heterobifunctional reagents for the conjugation of peptides to liposomes, highlighting the versatility of chemical linkers in creating bioconjugates for immunization purposes (Frisch, Boeckler, & Schuber, 1996). Such methodologies can be applied to "this compound" derivatives for attaching biomolecules to various carriers, enhancing the potential for targeted delivery systems in biomedical applications.
Material Science Applications
In materials science, the functionalization of polymers with specific side chains or groups can significantly alter their properties. Hosseini & Entezami (2001) report on the chemical and electrochemical synthesis of polythiophenes and their copolymers, exploring their application as gas and vapour sensors. These materials demonstrate the importance of structural modification, such as methoxy or bromo substitutions, in tuning electrical conductivity and sensor responsiveness (Hosseini & Entezami, 2001). The insights from this research could guide the development of novel materials based on "this compound," leveraging the electron-donating and withdrawing effects of the methoxy and bromo groups, respectively.
Safety and Hazards
Propiedades
IUPAC Name |
2-(5-bromothiophen-2-yl)-2-methoxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO3S/c1-11-6(7(9)10)4-2-3-5(8)12-4/h2-3,6H,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCIVSHEWYIZQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=C(S1)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,2-dimethoxyethyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2545985.png)

![N-[2,2-bis(furan-2-yl)ethyl]-N'-(2-cyanophenyl)ethanediamide](/img/structure/B2545987.png)


![N-(3,4-Dimethoxyphenyl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2545998.png)
![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2545999.png)


![2-(4-chlorophenyl)-5-methyl-3-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B2546003.png)

![3-(2-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2546006.png)
![N'-(2-chloroacetyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide](/img/structure/B2546007.png)
